molecular formula C8H15ClN2O2 B8777431 1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea CAS No. 33021-60-2

1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea

Cat. No.: B8777431
CAS No.: 33021-60-2
M. Wt: 206.67 g/mol
InChI Key: NXJBTHHZRCQUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea is a useful research compound. Its molecular formula is C8H15ClN2O2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

33021-60-2

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(oxan-4-yl)urea

InChI

InChI=1S/C8H15ClN2O2/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12)

InChI Key

NXJBTHHZRCQUDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A RB flask was charged with 4-aminotetrahydropyran (9.77 g, 97 mmol) in THF (480 mL) and was cooled in an ice bath. To this stirring solution was added 2-chloroethyl isocyanate (11.19 g, 106 mmol) drop-wise and the reaction was brought to RT and stirred at RT overnight. The reaction mixture was concentrated to dryness and the crude product was washed successively with saturated NH4Cl (60 mL) and saturated NaHCO3 (60 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to dryness to afford a white solid. Toluene (20 mL) was added and the residue was concentrated to dryness. The process was repeated a second time (to remove any moisture) to afford 1-(2-chloroethyl)-3-(tetrahydro-2H-pyran-4-yl)urea as a white solid. The product was utilized in the next reaction without purification. 1H NMR (CDCl3): δ 5.34-4.94 (bs, 1 H), 4.93-4.56 (bs, 1 H), 3.94 (dt, J=11.9, 3.2 Hz, 2 H), 3.84-3.71 (m, 1 H), 3.64-3.59 (m, 2 H), 3.49-3.47 (m, 2 H), 1.95-1.83 (m, 2 H), 1.50-1.34 (m, 2 H); MS (ESI) m/z: 207.1 (M+H+).
Quantity
9.77 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
11.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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